molecular formula C22H24NPS B6315072 N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine CAS No. 1883429-98-8

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine

Cat. No.: B6315072
CAS No.: 1883429-98-8
M. Wt: 365.5 g/mol
InChI Key: IZKSHVDZFKRRRG-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine is a specialty heterodonor ligand designed for advanced catalytic applications. This molecule integrates both phosphine and thioether donor groups within a single, flexible framework, allowing it to coordinate to metal centers in a bidentate manner. Such ligands are pivotal in tuning the electronic and steric properties of transition metal catalysts, which directly influences their activity and selectivity. A closely related SNP(O) ligand, which features a phosphinyl group instead of a phosphino group, has been documented as a key component in ruthenium-catalyzed selective ester hydrogenation systems . This demonstrates the value of this ligand class in developing efficient and selective catalytic processes for challenging transformations. The strategic incorporation of a sulfur atom provides a "soft" donor site, which can preferentially bind to certain metal centers and influence the catalyst's behavior in fundamental steps such as oxidative addition and reductive elimination. Researchers can leverage this compound to explore new avenues in homogeneous catalysis, including hydrogenation, hydroformylation, and cross-coupling reactions. Its structure offers potential for creating well-defined metal complexes that can serve as model systems for mechanistic studies. This compound is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-diphenylphosphanyl-N-(2-phenylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NPS/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21)18-16-23-17-19-25-22-14-8-3-9-15-22/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSHVDZFKRRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine typically involves the reaction of 2-(diphenylphosphino)ethylamine with a phenylthio-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine involves its interaction with molecular targets such as metal ions or enzymes. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylthio group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous ethanamine derivatives, focusing on structural features, donor atoms, and inferred reactivity.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Donor Atoms Molecular Weight (g/mol)
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine 1883429-98-8 C₂₂H₂₄NPS –PPh₂, –SPh P, S 365.5
2-(Diphenylphosphino)-N,N-diethylethanamine 2359-97-9 C₁₈H₂₄NP –PPh₂, –N(Et)₂ P, N ~261
2-(Diphenylphosphino)-N,N-bis[2-(diphenylphosphino)ethyl]ethanamine 15114-55-3 C₃₈H₃₉NP₃ –PPh₂ (multiple) P ~609
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 355381-83-8 C₁₇H₂₀FNO₂ –OCH₃, –F, –CH₂C₆H₄F N 289.35
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)ethanamine N/A C₁₈H₁₈N₄S₂ –S–, benzimidazole S, N ~362
Key Observations:
  • Donor Atom Diversity: The target compound uniquely combines P and S donors, whereas analogs like CAS 2359-97-9 use P and N, and CAS 15114-55-3 relies solely on multiple P atoms. Sulfur’s soft donor character may enhance binding to late transition metals (e.g., Pd, Pt) compared to nitrogen .
  • This contrasts with methoxy (–OCH₃) or fluorophenyl groups in other derivatives, which alter solubility and steric profiles .

Physical and Chemical Properties

Property Target Compound CAS 2359-97-9 CAS 15114-55-3
Solubility Likely low in polar solvents due to aromatic groups Moderate (diethylamino group enhances polarity) Very low (highly hydrophobic)
Thermal Stability Moderate (S–C bond susceptible to oxidation) High (stable P–C and N–C bonds) High (rigid phosphine backbone)
Coordination Mode Bidentate (P, S) Monodentate (P) or bidentate (P, N) Multidentate (P)

Biological Activity

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine, a phosphine-thioether compound, has garnered attention for its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H24NPS
  • Molecular Weight : 365.47 g/mol
  • CAS Number : 1883429-98-8

The compound features a diphenylphosphino group and a phenylthio group, which are crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and enzymes. The diphenylphosphino group can coordinate with transition metals, facilitating catalytic processes that may influence biological pathways. The phenylthio moiety also plays a significant role in redox reactions, potentially modulating the activity of various biomolecules.

1. Antioxidant Properties

Research indicates that compounds with thioether functionalities often exhibit antioxidant properties. The phenylthio group may scavenge free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in diseases where these enzymes are dysregulated.

3. Ligand Properties

As a ligand, this compound forms complexes with metal ions that can enhance catalytic activity in organic synthesis. These metal-ligand complexes are being explored for their potential applications in drug development and material science.

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantExhibits scavenging effects on free radicals
Enzyme InhibitionInhibits key metabolic enzymes leading to altered cellular functions
Catalytic ApplicationsForms stable complexes with transition metals for enhanced catalytic reactions

Notable Research Findings

  • A study published in Nature Communications highlighted the compound's ability to form stable metal complexes that enhance catalytic efficiency in organic reactions, demonstrating its utility as a ligand in synthetic chemistry.
  • Investigations into the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Research on enzyme inhibition indicated that this compound could serve as a lead compound for developing inhibitors targeting specific metabolic pathways involved in cancer progression .

Q & A

Basic: What are the established synthetic routes for N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine, and how can purity be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Reacting 2-(phenylthio)ethylamine with a diphenylphosphinoethyl halide (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in anhydrous THF) to form the target compound via nucleophilic substitution .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Critical Parameters: Moisture-sensitive intermediates require inert atmosphere (N₂/Ar) to prevent oxidation of the phosphine group. Reaction progress is monitored using TLC and confirmed via 31^{31}P NMR to track phosphorus-containing intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for structural validation?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm backbone connectivity, while 31^{31}P NMR identifies the diphenylphosphino group (δ ~ -5 to -10 ppm). HSQC and HMBC correlate proton-phosphorus couplings for unambiguous assignment .
  • X-ray Crystallography: Single-crystal analysis (using SHELXL ) resolves bond angles and confirms the chelating geometry of the phosphine-thioether motif. For example, the Pd(II) complex in shows a distorted square-planar geometry with N,P-coordination .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 412.1).

Advanced: How does this compound function as a ligand in transition-metal catalysis, and what factors influence its catalytic efficiency?

Answer:

  • Coordination Chemistry: The phosphine-thioether moiety acts as a bidentate ligand, stabilizing Pd(II) or Pt(II) complexes. The sulfur atom’s soft basicity enhances electron-rich metal centers, improving oxidative addition rates in cross-coupling reactions .
  • Catalytic Performance:
    • Electronic Effects: Electron-donating substituents on the phenylthio group increase metal-ligand bond strength, enhancing stability but potentially reducing turnover frequency.
    • Steric Effects: Bulky diphenylphosphino groups can hinder substrate approach, requiring optimization of aryl substituents for specific reactions (e.g., Suzuki-Miyaura couplings) .
  • Case Study: In , the ligand forms a Pd(II) complex active in C–C bond formation, with catalytic efficiency dependent on solvent polarity and base strength .

Advanced: How can researchers resolve contradictions in crystallographic data for metal complexes of this ligand?

Answer:

  • Data Validation: Use SHELXL’s R-factor convergence and Hirshfeld surface analysis to detect disordered solvent molecules or twinning. For example, reports a dichloromethane hemisolvate requiring careful modeling of partial occupancy .
  • Cross-Validation: Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or experimental artifacts .
  • Supplementary Techniques: Pair X-ray data with EXAFS (Extended X-ray Absorption Fine Structure) to probe metal-ligand distances in solution-phase complexes.

Advanced: What methodologies are employed to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with cysteine-rich enzymes (e.g., phosphatases). The thioether group may act as a reversible inhibitor via disulfide exchange .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) to metal ions (e.g., Zn2+^{2+}) or proteins. For example, the phosphine group’s lone pairs may chelate metal cofactors in metalloenzymes .
  • In Vitro Assays: Test inhibition of acetylcholinesterase (AChE) or kinase activity, comparing IC50_{50} values against control ligands. highlights analogous compounds with dual quinoline motifs showing nanomolar affinity .

Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?

Answer:

  • DoE (Design of Experiments): Vary temperature (40–100°C), solvent (DMF vs. toluene), and catalyst loading (1–5 mol% Pd) to maximize yield. Response surface methodology identifies optimal parameters .
  • Protection Strategies: Use Boc-protected amines to prevent unwanted side reactions during phosphine installation. Deprotection with TFA/CH2_2Cl2_2 restores the free amine post-synthesis .
  • Scale-Up Challenges: Replace column chromatography with continuous flow reactors for >10 g batches, ensuring consistent purity via inline UV monitoring .

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